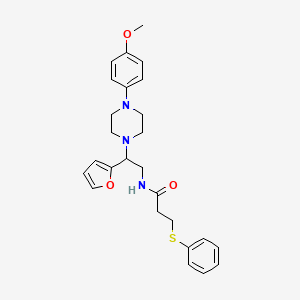

N-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-3-(phenylthio)propanamide

説明

N-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-3-(phenylthio)propanamide is a synthetic compound featuring a furan-2-yl group, a 4-(4-methoxyphenyl)piperazine moiety, and a phenylthio-propanamide chain. While direct data on its bioactivity or synthesis are absent in the provided evidence, structural analogs in the literature provide insights into its physicochemical and functional characteristics .

特性

IUPAC Name |

N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-3-phenylsulfanylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31N3O3S/c1-31-22-11-9-21(10-12-22)28-14-16-29(17-15-28)24(25-8-5-18-32-25)20-27-26(30)13-19-33-23-6-3-2-4-7-23/h2-12,18,24H,13-17,19-20H2,1H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCLLQVNXUHGEKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C(CNC(=O)CCSC3=CC=CC=C3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-3-(phenylthio)propanamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:

Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Synthesis of the piperazine derivative: This step involves the reaction of 4-methoxyphenylamine with ethylene oxide or similar reagents to form the piperazine ring.

Thioether formation:

Amide bond formation: The final step involves coupling the intermediate compounds through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

化学反応の分析

Types of Reactions

N-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:

Oxidation: The furan ring and thioether linkage can be oxidized under appropriate conditions, leading to the formation of sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the functional groups, such as reducing the amide bond to an amine.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while substitution reactions on the aromatic rings can introduce various functional groups.

科学的研究の応用

N-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-3-(phenylthio)propanamide has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

Medicine: Potential therapeutic applications include its use as a lead compound for the development of new pharmaceuticals targeting specific diseases.

Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.

作用機序

The mechanism of action of N-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-3-(phenylthio)propanamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed studies, including molecular docking, binding assays, and in vivo experiments.

類似化合物との比較

Comparison with Similar Compounds

Piperazine-Containing Analogs

Piperazine derivatives are common in medicinal chemistry due to their versatility in modulating pharmacokinetics and receptor interactions. Key comparisons include:

N-{5-[4-({4-[4-chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (8b) :

- Substituted with a chlorinated trifluoromethylbenzoyl group on piperazine.

- Higher melting point (241–242°C) compared to simpler piperidine derivatives, likely due to strong intermolecular forces from halogenated aromatic systems .

- Molecular ion peak at m/z 530 in EI-MS, reflecting its larger molecular weight compared to the target compound .

3-phenyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)propanamide (12g) :

Structural Insight : The target compound’s 4-methoxyphenylpiperazine group may improve solubility compared to halogenated analogs (e.g., 8b) but reduce thermal stability relative to pyrrolidine derivatives (e.g., 12g) .

Furan-Containing Derivatives

Furan rings contribute to electronic properties and binding interactions. Notable examples:

- 2-(2-Hydrazinyl-2-oxoethyl)-N-(4-methoxyphenyl)furan-3-carboxamide (97e): Features a furan-3-carboxamide scaffold with a hydrazinyl-oxoethyl side chain.

- AZ331 (5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide): Shares a 2-furyl group and thioether linkage with the target compound. The dihydropyridine core in AZ331 contrasts with the target’s propanamide chain, suggesting divergent biological targets (e.g., calcium channels vs. GPCRs) .

Functional Insight : The target’s furan-2-yl group may confer similar electronic effects to AZ331 but lacks the dihydropyridine’s redox activity .

Thioether-Linked Compounds

Thioether groups influence stability and receptor binding:

N-(4-(2-(piperidin-1-yl)ethoxy)phenyl)-3-phenylpropanamide (12f) :

- AZ257 (6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide): Bromophenyl-thioether substitution contrasts with the target’s phenylthio group. Halogenation may increase lipophilicity but reduce metabolic stability compared to the target’s methoxy and phenylthio groups .

生物活性

N-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-3-(phenylthio)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

This structure incorporates a furan moiety, a piperazine ring, and a phenylthio group, which contribute to its biological activity.

- Inhibition of Protein Tyrosine Phosphatase B (PtpB) :

- Antimicrobial Activity :

Biological Activity Overview

The following table summarizes the biological activities associated with N-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-3-(phenylthio)propanamide:

Case Study 1: Antibacterial Efficacy

A study evaluated various furan derivatives for their antibacterial activity. Among them, the compound demonstrated superior efficacy compared to traditional antibiotics like streptomycin and tetracycline against multiple bacterial strains, indicating its potential as a novel therapeutic agent in treating resistant infections .

Case Study 2: Anticancer Potential

Research involving HeLa cells revealed that the compound could induce apoptosis through mitochondrial pathways, suggesting its utility in cancer therapy. The most effective derivatives showed significant cytotoxicity at low concentrations, highlighting the importance of structural modifications in enhancing biological activity .

Q & A

Q. What are the standard synthetic routes and critical reaction conditions for synthesizing this compound?

The synthesis of this compound involves multi-step organic reactions, leveraging strategies from structurally analogous molecules (e.g., furan and piperazine derivatives). Key steps include:

- Amide bond formation : Coupling of the furan-piperazine ethylamine intermediate with 3-(phenylthio)propanoyl chloride under anhydrous conditions.

- Piperazine functionalization : Alkylation or sulfonylation of the piperazine ring using 4-methoxyphenyl reagents. Critical conditions include maintaining a pH of 8–9 for amide coupling and temperatures between 0–5°C during nucleophilic substitutions to minimize side reactions . Monitoring : Thin-layer chromatography (TLC) and H NMR are used to track reaction progress and intermediate purity .

| Step | Key Reagents/Conditions | Monitoring Technique |

|---|---|---|

| 1 | Anhydrous DMF, 0–5°C | TLC (EtOAc/hexane) |

| 2 | Triethylamine, RT | H NMR (δ 3.5–4.2 ppm for piperazine protons) |

Q. Which spectroscopic techniques are essential for characterizing this compound?

A combination of techniques ensures structural verification:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the furan, piperazine, and phenylthio moieties. Key signals include furan protons (δ 6.2–7.4 ppm) and piperazine methylene groups (δ 2.5–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z calculated for CHNOS).

- Infrared Spectroscopy (IR) : Bands at 1650–1680 cm confirm amide C=O stretching .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity?

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates .

- Catalyst use : Triethylamine or DMAP (4-dimethylaminopyridine) accelerates amide bond formation .

- Temperature control : Gradual warming from 0°C to room temperature minimizes side reactions during piperazine alkylation .

- Design of Experiments (DoE) : Systematic variation of parameters (e.g., molar ratios, reaction time) identifies optimal conditions .

Q. What strategies resolve contradictions in reported biological activity data?

Contradictions may arise from assay variability or structural analogs. Recommended approaches:

- Comparative SAR analysis : Evaluate analogs (e.g., replacing 4-methoxyphenyl with 4-fluorophenyl) to isolate pharmacophores .

- Assay standardization : Replicate studies under consistent conditions (e.g., cell lines, incubation times).

- Computational modeling : Molecular docking predicts binding affinity to target receptors (e.g., serotonin or dopamine receptors linked to piperazine activity) .

Q. What methodologies elucidate structure-activity relationships (SAR) for this compound?

SAR studies involve:

- Functional group modifications :

- Replace the phenylthio group with sulfonamide or methylthio to assess hydrophobicity effects .

- Vary methoxy substituents on the phenyl ring to study electronic contributions .

- In vitro assays : Measure binding affinity (e.g., K values) against neurological targets (e.g., 5-HT receptors) .

- Pharmacokinetic profiling : Assess metabolic stability using liver microsomes and plasma protein binding assays .

Data Contradiction Analysis Example

| Study | Reported Activity | Potential Confounder | Resolution Strategy |

|---|---|---|---|

| A | High 5-HT affinity (IC = 10 nM) | Used rat brain tissue | Replicate with human recombinant receptors |

| B | Low activity (IC > 1 µM) | Impure compound (95% vs. 99% purity) | Repurify and retest via HPLC |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。